molecular formula C16H14Cl3N3O5S B13552597 [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 733029-64-6

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B13552597
CAS No.: 733029-64-6
M. Wt: 466.7 g/mol
InChI Key: SDFZQHKBEIZJOJ-UHFFFAOYSA-N
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Description

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyridine ring substituted with chlorine atoms and a carboxylate group, as well as an anilino group with a dimethylsulfamoyl substituent. Its distinct structure makes it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The process generally starts with the preparation of boronic acid derivatives and halogenated pyridine intermediates, followed by their coupling in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, solvent extraction and purification techniques are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

[2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where specific molecular interactions are crucial .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals, polymers, and electronic materials .

Mechanism of Action

The mechanism of action of [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chloropyridine derivatives and anilino compounds with different substituents. Examples include:

Uniqueness

What sets [2-[4-Chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

733029-64-6

Molecular Formula

C16H14Cl3N3O5S

Molecular Weight

466.7 g/mol

IUPAC Name

[2-[4-chloro-3-(dimethylsulfamoyl)anilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

InChI

InChI=1S/C16H14Cl3N3O5S/c1-22(2)28(25,26)12-7-9(3-4-10(12)17)20-14(23)8-27-16(24)15-11(18)5-6-13(19)21-15/h3-7H,8H2,1-2H3,(H,20,23)

InChI Key

SDFZQHKBEIZJOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl

solubility

52.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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